2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the thiophene ring: The benzo[d]thiazole intermediate is then reacted with a thiophene derivative, often through a coupling reaction facilitated by a palladium catalyst.
Attachment of the morpholinopropyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the thiophene ring with 3-morpholinopropylamine.
Chlorination: The final compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the hydrochloride salt: The compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide: Lacks the morpholinopropyl group, which may affect its solubility and biological activity.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide: Lacks the chlorine atoms, potentially altering its reactivity and interaction with biological targets.
Uniqueness
2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is unique due to the combination of its structural features, including the presence of chlorine atoms, the benzo[d]thiazole moiety, and the morpholinopropyl group
Properties
IUPAC Name |
2,5-dichloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S2.ClH/c1-13-10-14(2)18-16(11-13)24-21(30-18)26(5-3-4-25-6-8-28-9-7-25)20(27)15-12-17(22)29-19(15)23;/h10-12H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDJIYPLUUNOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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